

# A Comparative Analysis of PRO-LAD and LSD Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pro-lad	
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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the receptor binding profiles of **PRO-LAD** and LSD, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the receptor binding affinities of two lysergamide compounds: the well-studied psychedelic N,N-diethyl-lysergamide (LSD) and its lesser-known analog, 6-propyl-6-nor-lysergic acid diethylamide (**PRO-LAD**). Understanding the nuanced interactions of these compounds with various neurotransmitter receptors is crucial for elucidating their pharmacological profiles and guiding future drug development.

### **Executive Summary**

Lysergic acid diethylamide (LSD) is known for its high-affinity interactions with a broad range of serotonin (5-HT) receptors, particularly the 5-HT<sub>2</sub> family, as well as dopamine and adrenergic receptors. This promiscuous binding profile is thought to contribute to its complex psychoactive effects. **PRO-LAD**, a structural analog of LSD, also exhibits a significant affinity for serotonergic receptors. While quantitative binding data for **PRO-LAD** is less abundant in publicly available literature, existing research and structure-activity relationship (SAR) studies of N<sup>6</sup>-alkylated lysergamides suggest a comparable, though not identical, receptor binding profile to LSD. This guide synthesizes the available data to facilitate a direct comparison.

# Data Presentation: Receptor Binding Affinities (Ki, nM)







The following table summarizes the in vitro receptor binding affinities (Ki values) of **PRO-LAD** and LSD for a range of relevant G-protein coupled receptors (GPCRs). The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.



Receptor	PRO-LAD (Ki, nM)	LSD (Ki, nM)
Serotonin Receptors		
5-HT <sub>1a</sub>	24.5	1.1 - 21
5-HT <sub>2a</sub>	3.1	1.2 - 3.3
5-HT <sub>2β</sub>	13.3	4.9
5-HT2 <i>c</i>	3.0	1.0 - 23
5-HT <sub>5a</sub>	291	9.0 (rat)
5-HT <sub>6</sub>	11.2	2.3 - 11
5-HT <sub>7</sub>	8.1	3.8 - 9.8
Dopamine Receptors		
D <sub>1</sub>	212	>100
D <sub>2</sub>	24.5	15 - 49
Dз	45.1	10 - 79
D <sub>4</sub>	25.1	20 - 50
Adrenergic Receptors		
αıa	26.1	13 - 17
αιβ	106	170
Ω2a	100	37 - 98
α2β	50.3	24
<b>α</b> 2 <i>e</i>	159	100
βι	>1000	>1000
β2	>1000	>1000
Other		
H <sub>1</sub>	39.1	10 - 20



Note: Data for **PRO-LAD** is primarily sourced from a comprehensive study on LSD analogs by Nichols et al. (2022), while LSD data represents a consensus from multiple peer-reviewed publications and databases. The range for LSD reflects variability across different studies and experimental conditions.

## **Experimental Protocols**

The binding affinity data presented in this guide were primarily determined using in vitro radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor.

## **General Radioligand Displacement Assay Protocol**

A typical radioligand displacement assay involves the following steps:

- Membrane Preparation:
  - Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
  - The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
  - Protein concentration of the membrane preparation is determined to ensure consistency across experiments.
- Competitive Binding Assay:
  - A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) is incubated with the prepared cell membranes.
  - Increasing concentrations of the unlabeled test compound (PRO-LAD or LSD) are added to compete with the radioligand for binding to the receptor.



- The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
- Separation of Bound and Free Radioligand:
  - The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.
  - The filters are washed with cold buffer to remove any non-specifically bound radioligand.
- Quantification of Radioactivity:
  - The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis:
  - The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.
  - This competition curve is used to determine the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
  - The IC<sub>50</sub> value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

### **Specific Radioligands and Cell Lines**

The specific radioligands and cell lines used in the cited studies vary depending on the receptor being investigated. For example:

- 5-HT<sub>2a</sub> Receptors: Often assayed using [3H]ketanserin or [125I]DOI as the radioligand in cell lines such as HEK293 or CHO cells stably expressing the human 5-HT<sub>2a</sub> receptor.
- 5-HT<sub>1a</sub> Receptors: Commonly assayed using [3H]8-OH-DPAT as the radioligand.

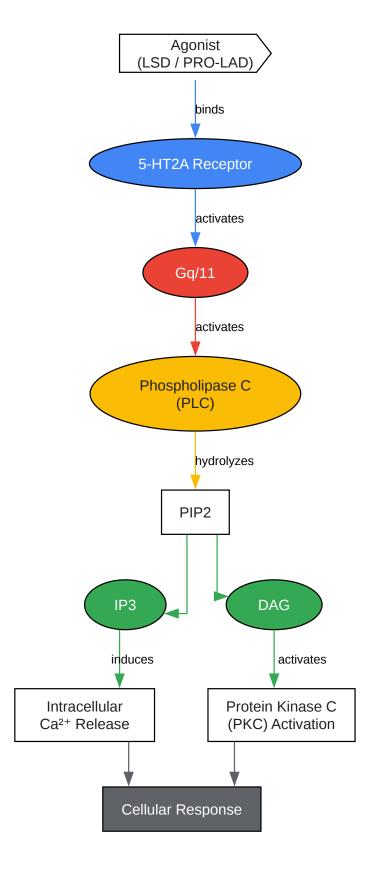


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• Dopamine D<sub>2</sub> Receptors: Frequently assayed using [<sup>3</sup>H]spiperone or [<sup>3</sup>H]raclopride as the radioligand.

# Mandatory Visualizations Experimental Workflow for Radioligand Binding Assay





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 To cite this document: BenchChem. [A Comparative Analysis of PRO-LAD and LSD Receptor Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450959#comparative-analysis-of-pro-lad-vs-lsd-receptor-binding-affinity]

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com